molecular formula C27H26N4O4 B2468557 N-(4-methoxyphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide CAS No. 1251708-16-3

N-(4-methoxyphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide

Cat. No.: B2468557
CAS No.: 1251708-16-3
M. Wt: 470.529
InChI Key: HPGAYJVGWYMLIT-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C27H26N4O4 and its molecular weight is 470.529. The purity is usually 95%.
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Biological Activity

N-(4-methoxyphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described using the following structural and chemical properties:

PropertyValue
Molecular Formula C22H24N4O3
Molecular Weight 396.45 g/mol
IUPAC Name This compound
CAS Registry Number Not available

The biological activity of this compound is primarily linked to its ability to interact with various cellular pathways involved in cancer progression. The imidazole moiety is known to exhibit significant anticancer properties by modulating kinase activity, which is crucial in cell signaling pathways.

  • Kinase Inhibition : The compound has shown to inhibit several kinases associated with cancer cell proliferation. For instance, it downregulates ERK1/2 and STAT pathways, which are often overactive in cancer cells .
  • Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cells. It activates caspase-3, a key marker for apoptosis, leading to increased cell death in treated cell lines .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound against various cancer cell lines.

Case Study: Anticancer Activity

In a recent study, the compound was tested against multiple cancer cell lines, including HCT116 (colon cancer) and HL60 (leukemia). The results demonstrated:

  • IC50 Values :
    • HCT116: 294 nM
    • HL60: 362 nM

These values indicate potent cytotoxic effects, suggesting that the compound may serve as a promising lead for further drug development .

Table of Biological Activity

Cell LineIC50 (nM)Mechanism of Action
HCT116294Inhibition of ERK1/2 signaling
HL60362Induction of apoptosis via caspase activation

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest moderate solubility and stability in physiological conditions, which are favorable for drug formulation.

Scientific Research Applications

Anticancer Properties

Research indicates that N-(4-methoxyphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation across various cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)26Induction of apoptosis and cell cycle arrest
MCF-7 (Breast Cancer)0.46Inhibition of estrogen receptor signaling
HCT116 (Colon Cancer)0.03Inhibition of Aurora-A kinase

The compound's mechanism involves inducing apoptosis and disrupting critical signaling pathways associated with cancer cell survival and proliferation.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. It has shown potential in inhibiting key inflammatory mediators such as COX-1 and COX-2 enzymes, which are critical targets in the treatment of inflammatory diseases.

CompoundIC50 (µM)Reference Drug
This compound0.39Diclofenac
This compound0.46Indomethacin

These results suggest that this compound may have a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Molecular Docking Studies

Molecular docking studies have been conducted to predict how this compound interacts with target proteins. These studies suggest strong binding affinity to:

  • Aurora-A Kinase
  • Estrogen Receptors

The docking results indicate that the binding interactions are primarily hydrophobic, supplemented by hydrogen bonds with key amino acids in the active sites.

Study on Antitumor Activity

In a recent study, the compound was tested against a panel of cancer cell lines. Results indicated that it induced significant apoptosis in A549 cells with an IC50 value of 26 µM. The study concluded that the compound's ability to induce apoptosis might be linked to its structural features, particularly the dimethoxyphenyl group which enhances cellular uptake and bioactivity.

Study on Anti-inflammatory Effects

Another study focused on evaluating the anti-inflammatory effects of the compound in a rat model. The results showed a significant reduction in PGE2 levels, indicating effective inhibition of COX enzymes. The compound was compared with diclofenac and found to exhibit similar efficacy with reduced ulcerogenic effects.

Properties

IUPAC Name

N-(4-methoxyphenyl)-1-[[4-[[2-(3-methoxyphenyl)acetyl]amino]phenyl]methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O4/c1-34-23-12-10-22(11-13-23)30-27(33)25-17-31(18-28-25)16-19-6-8-21(9-7-19)29-26(32)15-20-4-3-5-24(14-20)35-2/h3-14,17-18H,15-16H2,1-2H3,(H,29,32)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGAYJVGWYMLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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